Chain Length Threshold for Alkyl Ordering
In amide-containing alkanethiol SAMs on gold, alkyl chains are disordered below a chain length of n = 15. 16-mercaptohexadecanamide, with n = 16, lies above this ordering threshold, whereas shorter-chain analogs such as 11-mercaptoundecanamide (n = 11) and 12-mercaptododecanamide (n = 12) fall below it, producing disordered monolayer architectures [1]. The chain length threshold for alkyl ordering in amide-containing alkanethiol SAMs is several methylene units higher than in n-alkanethiol SAMs, indicating that amide-mediated lateral hydrogen bonding imposes stricter geometric constraints on chain packing [2].
| Evidence Dimension | Chain length threshold for alkyl chain ordering in SAMs |
|---|---|
| Target Compound Data | n = 16 (ordered alkyl chains) |
| Comparator Or Baseline | n < 15 amide-containing alkanethiols (disordered alkyl chains); n-alkanethiols (lower ordering threshold by several methylenes) |
| Quantified Difference | Alkyl chains are disordered below n = 15; 16-mercaptohexadecanamide (n = 16) exceeds threshold and forms ordered alkyl regions |
| Conditions | Self-assembled monolayers on Au(111) substrates characterized by infrared spectroscopy and X-ray photoelectron spectroscopy |
Why This Matters
For applications requiring structurally ordered hydrophobic barriers, electron tunneling uniformity, or reproducible protein resistance, 16-mercaptohexadecanamide provides the minimum chain length necessary to achieve alkyl ordering, whereas shorter-chain amide analogs yield disordered films with compromised barrier properties.
- [1] Clegg, R. S., & Hutchison, J. E. (1999). Control of Monolayer Assembly Structure by Hydrogen Bonding Rather Than by Adsorbate–Substrate Templating. Journal of the American Chemical Society, 121(22), 5319–5327. View Source
- [2] Clegg, R. S., & Hutchison, J. E. (1999). Control of Monolayer Assembly Structure by Hydrogen Bonding Rather Than by Adsorbate–Substrate Templating. Journal of the American Chemical Society, 121(22), 5319–5327. View Source
